PROTAC Linker Optimization: Achieving a Specific 3-Carbon Spatial Distance
In the rational design of PROTACs, the linker length determines the radius of collision and the geometry of the ternary complex formed between the E3 ligase and the target protein, directly impacting degradation efficiency [1]. tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate provides a precisely defined 3-carbon alkyl spacer when incorporated as a linker building block . This contrasts with other commercially available 4-(bromoalkyl)piperidine analogs which offer different spatial separations, such as the 2-carbon chain from tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169639-14-7) or the 4-carbon chain from tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate (CAS 142355-81-5) , . Computational modeling frequently identifies an optimal linker length of 8-12 atoms for specific target-E3 ligase pairs; using the incorrect alkyl chain length can prevent the formation of a productive ternary complex, leading to inactive PROTAC molecules [1].
| Evidence Dimension | Linker Length (Number of Carbon Atoms in Alkyl Spacer) |
|---|---|
| Target Compound Data | 3 (propyl chain) |
| Comparator Or Baseline | 2 (ethyl chain) or 4 (butyl chain) |
| Quantified Difference | +1 carbon vs ethyl analog; -1 carbon vs butyl analog |
| Conditions | Structural parameter for PROTAC linker design |
Why This Matters
This difference is critical for achieving the precise spatial geometry required for a specific PROTAC to be active, making compound selection a key decision point in medicinal chemistry projects.
- [1] BOC Sciences. (2025, October 23). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved April 18, 2026, from https://ptc.bocsci.com/understanding-the-role-of-linkers-in-protac-molecules-length-flexibility-and-efficiency.html View Source
